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molecular formula C13H10F3NO3 B1613492 Ethyl 5-(4-(trifluoromethyl)phenyl)isoxazole-3-carboxylate CAS No. 613240-18-9

Ethyl 5-(4-(trifluoromethyl)phenyl)isoxazole-3-carboxylate

Cat. No. B1613492
M. Wt: 285.22 g/mol
InChI Key: MKMLEMDGZCVWJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07244763B2

Procedure details

A solution of 13A (14.1 g, 49.4 mmol) in 3:1 THF/MeOH, was treated with NaBH4 (5.6 g, 148 mmol) at ambient temperature. The reaction was then stired for 3H, followed by concentrating in vacuo to about 50 mL, quenching with 2 M HCl, extract 1×150 mL EtOAC, dry (Na2SO4) and concentrate in vacuo to give 11.8 g of the title compound pure enough for subsequent use. MS m/z 244 (M+1).
Name
Quantity
14.1 g
Type
reactant
Reaction Step One
Name
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:10]=[C:9]([C:11]2[CH:16]=[CH:15][C:14]([C:17]([F:20])([F:19])[F:18])=[CH:13][CH:12]=2)[O:8][N:7]=1)=O)C.[BH4-].[Na+]>C1COCC1.CO>[F:20][C:17]([F:18])([F:19])[C:14]1[CH:13]=[CH:12][C:11]([C:9]2[O:8][N:7]=[C:6]([CH2:4][OH:3])[CH:10]=2)=[CH:16][CH:15]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
14.1 g
Type
reactant
Smiles
C(C)OC(=O)C1=NOC(=C1)C1=CC=C(C=C1)C(F)(F)F
Name
Quantity
5.6 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
THF MeOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
by concentrating in vacuo to about 50 mL
CUSTOM
Type
CUSTOM
Details
quenching with 2 M HCl
EXTRACTION
Type
EXTRACTION
Details
extract 1×150 mL EtOAC
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C1=CC(=NO1)CO)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 11.8 g
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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